molecular formula C23H28N2OS B429826 3-(PROP-2-EN-1-YL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

3-(PROP-2-EN-1-YL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

Cat. No.: B429826
M. Wt: 380.5g/mol
InChI Key: HRNBQGFNDQKUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with allylisothiocyanate . This reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-allyl-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . The compound may also interfere with microbial cell wall synthesis, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-allyl-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one stands out due to its unique structural features, such as the presence of the allyl and isopropylthio groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C23H28N2OS

Molecular Weight

380.5g/mol

IUPAC Name

2-propan-2-ylsulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C23H28N2OS/c1-4-14-25-21(26)19-20(24-22(25)27-16(2)3)18-11-7-6-10-17(18)15-23(19)12-8-5-9-13-23/h4,6-7,10-11,16H,1,5,8-9,12-15H2,2-3H3

InChI Key

HRNBQGFNDQKUED-UHFFFAOYSA-N

SMILES

CC(C)SC1=NC2=C(C(=O)N1CC=C)C3(CCCCC3)CC4=CC=CC=C42

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1CC=C)C3(CCCCC3)CC4=CC=CC=C42

Origin of Product

United States

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